

# CIGB-300: A Comparative Analysis of Efficacy in Solid versus Hematological Cancers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**CIGB-300**, a first-in-class cell-permeable cyclic peptide, has emerged as a promising anticancer agent by targeting the protein kinase CK2, a key player in cell growth, proliferation, and survival. This guide provides a comprehensive comparison of **CIGB-300**'s efficacy in solid and hematological malignancies, supported by preclinical and clinical data.

## **Mechanism of Action**

CIGB-300 functions as a non-ATP competitive inhibitor of protein kinase CK2. It uniquely targets the substrate's phosphoacceptor domain, preventing the phosphorylation of key proteins involved in oncogenic signaling pathways. A primary target of CIGB-300 is the nucleolar protein B23/nucleophosmin, leading to nucleolar stress and induction of apoptosis[1] [2]. Additionally, CIGB-300 has been shown to directly interact with the CK2α catalytic subunit[3]. By inhibiting CK2, CIGB-300 disrupts multiple signaling cascades crucial for cancer cell survival and proliferation.



Click to download full resolution via product page



Caption: CIGB-300 inhibits CK2, leading to apoptosis.

# Preclinical Efficacy In Vitro Studies

**CIGB-300** has demonstrated a dose-dependent antiproliferative effect across a range of cancer cell lines. Notably, some hematological cancer cell lines appear to be more sensitive to **CIGB-300** than many solid tumor cell lines.



| Cancer Type               | Cell Line  | IC50 (μM)     | Reference |
|---------------------------|------------|---------------|-----------|
| Solid Tumors              |            |               |           |
| Lung Cancer (LCLC)        | NCI-H460   | 30 ± 5.3      | [4]       |
| Lung Cancer<br>(NSCLC)    | NCI-H125   | 60            | [4]       |
| Lung Cancer<br>(NSCLC)    | A549       | 171           | [4]       |
| Breast Cancer             | MDA-MB-231 | ~50-75        | [5]       |
| Breast Cancer             | MCF-7      | ~75-100       | [5]       |
| Breast Cancer             | F3II       | ~50-75        | [5]       |
| Cervical Cancer           | HeLa       | Not specified | [6]       |
| Cervical Cancer           | SiHa       | Not specified | [6]       |
| Cervical Cancer           | C33-A      | Not specified | [6]       |
| Hematological<br>Cancers  |            |               |           |
| Acute Myeloid<br>Leukemia | HL-60      | ~25           | [7]       |
| Acute Myeloid<br>Leukemia | OCI-AML3   | ~30           | [7]       |
| Acute Myeloid<br>Leukemia | MOLM-13    | ~21           | [7]       |
| Acute Myeloid<br>Leukemia | MV4-11     | ~33           | [7]       |
| Acute Myeloid<br>Leukemia | THP-1      | ~28           | [7]       |

# **In Vivo Studies**



Preclinical animal models have shown the anti-tumor activity of **CIGB-300** in both solid and hematological cancers.

| Cancer Type                        | Model                                                   | Treatment                                 | Key Findings                                          | Reference |
|------------------------------------|---------------------------------------------------------|-------------------------------------------|-------------------------------------------------------|-----------|
| Solid Tumors                       |                                                         |                                           |                                                       |           |
| Breast Cancer                      | Murine<br>mammary<br>carcinoma (F3II)<br>in BALB/c mice | 10 mg/kg i.v.                             | Significant reduction in lung metastases.             | [8]       |
| Cervical Cancer                    | SiHa xenografts<br>in nude mice                         | 100 μg CIGB-<br>300 + 3mg/kg<br>Cisplatin | Greater antitumor activity than single monotherapies. | [9]       |
| Hematological<br>Cancers           |                                                         |                                           |                                                       |           |
| Chronic<br>Lymphocytic<br>Leukemia | MO1043<br>xenografts in<br>nude mice                    | Not specified                             | Significant delay in tumor growth.                    | [10]      |

# **Clinical Efficacy**

Clinical trials have primarily focused on the safety and preliminary efficacy of **CIGB-300** in solid tumors, with limited efficacy data available for hematological malignancies.

## **Solid Tumors**

A Phase I study of intravenously administered **CIGB-300** in 16 patients with relapsed/refractory solid tumors (including NSCLC and breast cancer) demonstrated encouraging survival benefits, although objective response rates were not reported[1][11][12].

| Metric                      | Result       | Reference   |
|-----------------------------|--------------|-------------|
| Patients living > 6 months  | 75% (12/16)  | [1][11][12] |
| Patients living ≥ 12 months | 43.7% (7/16) | [1][11][12] |



In patients with cervical malignancies, intratumoral administration of **CIGB-300** was evaluated in Phase I/II trials. A "first-in-human" study with 31 women showed promising results[13][14].

| Metric                                    | Result | Reference |
|-------------------------------------------|--------|-----------|
| Significant lesion reduction (colposcopy) | 75%    | [13]      |
| Full histological regression              | 19%    | [13]      |

Furthermore, a Phase II trial in cervical cancer patients suggested a higher frequency of complete response in cohorts receiving **CIGB-300** concomitantly with chemoradiotherapy compared to chemoradiotherapy alone[15].

## **Hematological Malignancies**

A Phase I clinical trial was conducted to explore the safety of intravenously administered **CIGB-300** in 10 patients with hematological malignancies (refractory or relapsed acute leukemias, acute myeloblastic leukemia in the elderly, and myelodysplastic syndromes with excess blasts) [16]. The study concluded that **CIGB-300** was safe and well-tolerated, but efficacy data from this trial is not publicly available[16]. Preclinical findings in AML and CLL models, however, suggest potential clinical benefit[7][10].

# Experimental Protocols Preclinical In Vitro Anti-proliferative Assay (Representative)



#### Representative In Vitro Proliferation Assay Workflow



Click to download full resolution via product page

Caption: Workflow for in vitro anti-proliferative assays.

Cell Lines and Culture: Human cancer cell lines (e.g., NCI-H460 for lung cancer, HL-60 for AML) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

Treatment: Cells are seeded in multi-well plates and treated with a range of **CIGB-300** concentrations for a specified duration (e.g., 72 hours).

Assessment of Cell Viability: Cell viability is determined using assays such as Crystal Violet or AlamarBlue. The half-maximal inhibitory concentration (IC50) is calculated from dose-response



curves.

# Phase I Clinical Trial in Relapsed/Refractory Solid Tumors (Abbreviated Protocol)

Study Design: A multicenter, open-label, dose-escalation Phase I study[1][11][12].

Patient Population: Patients with relapsed/refractory solid tumors[1][11][12].

Dosing Regimen: **CIGB-300** administered intravenously once daily for 5 days in alternating weeks for three cycles. Dose escalation ranged from 0.2 to 1.6 mg/kg[1][11][12].

Endpoints: The primary endpoints were to determine the Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicity (DLT). Clinical benefit was a secondary endpoint, defined as survival of ≥ 6 months[1][11][12].

# **Summary and Future Directions**

The available data suggests that **CIGB-300** is a promising therapeutic agent for both solid and hematological cancers. Preclinically, hematological cancer cell lines, particularly AML, exhibit high sensitivity to **CIGB-300**, with IC50 values comparable to or lower than those observed in many solid tumor cell lines.

Clinically, **CIGB-300** has demonstrated tangible benefits in solid tumors, especially cervical cancer, with evidence of tumor regression and improved survival in heavily pre-treated patient populations. The clinical development in hematological malignancies is less advanced, with current published data focusing on safety.

Future research should prioritize:

- Conducting Phase II clinical trials of CIGB-300 in hematological malignancies to establish efficacy.
- Further elucidating the molecular determinants of sensitivity to **CIGB-300** to identify patient populations most likely to benefit.



 Investigating CIGB-300 in combination with other targeted therapies and standard-of-care chemotherapies in both solid and hematological cancers.

This comparative guide underscores the potential of **CIGB-300** as a broad-spectrum anticancer agent and highlights the need for continued investigation to fully realize its therapeutic promise.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. imedpub.com [imedpub.com]
- 2. CIGB-300, a synthetic peptide-based drug that targets the CK2 phosphoaceptor domain. Translational and clinical research PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting of Protein Kinase CK2 in Acute Myeloid Leukemia Cells Using the Clinical-Grade Synthetic-Peptide CIGB-300 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CIGB-300 Anticancer Peptide Differentially Interacts with CK2 Subunits and Regulates Specific Signaling Mediators in a Highly Sensitive Large Cell Lung Carcinoma Cell Model -PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CIGB-300 Peptide Targets the CK2 Phospho-Acceptor Domain on Human Papillomavirus E7 and Disrupts the Retinoblastoma (RB) Complex in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting of Protein Kinase CK2 in Acute Myeloid Leukemia Cells Using the Clinical-Grade Synthetic-Peptide CIGB-300 PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical efficacy of CIGB-300, an anti-CK2 peptide, on breast cancer metastasic colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. semanticscholar.org [semanticscholar.org]



- 12. imedpub.com [imedpub.com]
- 13. Safety and preliminary efficacy data of a novel casein kinase 2 (CK2) peptide inhibitor administered intralesionally at four dose levels in patients with cervical malignancies -PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CIGB-300, a novel proapoptotic peptide that impairs the CK2 phosphorylation and exhibits anticancer properties both in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Safety of intravenous application of cigb-300 in patients with hematological malignancies. EHPMA study [medigraphic.com]
- To cite this document: BenchChem. [CIGB-300: A Comparative Analysis of Efficacy in Solid versus Hematological Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544616#comparing-cigb-300-s-efficacy-in-solid-vs-hematological-cancers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com